N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives has been explored through various methodologies. A common approach involves C-C coupling reactions facilitated by Pd(0) catalysts, using aryl boronic pinacol ester/acids to create a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides with potential biological activities . Other synthetic routes include chloroacetylation of amino benzothiazoles followed by reaction with substituted piperazines in the presence of a base , and the reaction of 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds . These methods yield compounds with varying substituents on the benzothiazole ring, which can significantly influence their biological activity and physical properties.
Molecular Structure Analysis
The molecular structure of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives is characterized by the presence of the benzothiazole ring and the acetamide moiety. The planarity of the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide structure and the relative positions of substituents are crucial for the formation of hydrogen bonds and other non-covalent interactions . These structural features are essential for the biological activity of the compounds, as they determine the ability of the molecules to interact with biological targets such as enzymes and receptors.
Chemical Reactions Analysis
The chemical reactivity of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives is influenced by the presence of functional groups that can participate in hydrogen bonding and other interactions. For instance, the amide hydrogen of N-(benzo[d]thiazol-2-yl) acetamide crystals can form hydrogen bonds with water molecules, leading to the formation of three-dimensional assemblies . These interactions are not only important for the crystalline structure but also for the interaction of these compounds with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives, such as their photophysical properties, are closely related to their molecular structure. The presence of hydrogen bonds can affect the crystal packing and, consequently, the photophysical behavior of the compounds . The acidity constants (pKa values) of these derivatives have been determined, indicating that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings, which can affect their solubility and biological activity .
Biological Activities and Case Studies
Several studies have evaluated the biological activities of N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide derivatives. These compounds have been found to exhibit a range of activities, including antioxidant, antibacterial, urease inhibition , anti-HIV , anti-inflammatory , and antitumor effects . For example, certain derivatives have shown potent antiproliferative activity against cancer cell lines and the ability to induce apoptosis and cell cycle arrest . The antimicrobial activity of these compounds has also been investigated, with some showing potent effects against bacterial and fungal species . Molecular docking studies have been used to elucidate the interactions between these compounds and biological targets, such as the urease enzyme and COX-2 protein, providing insights into their mechanisms of action .
Future Directions
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2OS/c1-5(13)11-9-12-7-3-2-6(10)4-8(7)14-9/h2-4H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYMHLPIWBXKKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
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